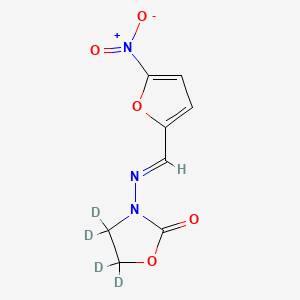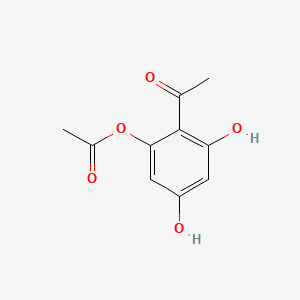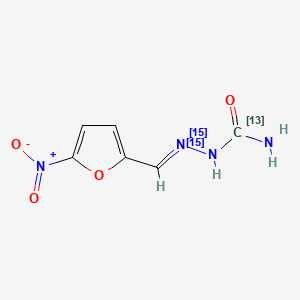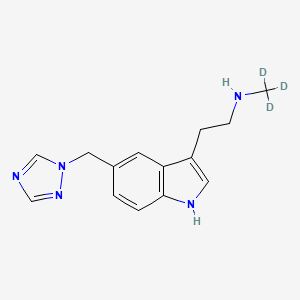
(6alpha)-6-Bromoandrost-4-ene-3,17-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(6alpha)-6-Bromoandrost-4-ene-3,17-dione, also known as 6-Bromoandrostenedione (6-Bromo), is a synthetic steroid hormone. It is a derivative of androstenedione, which is a naturally occurring hormone in the body. 6-Bromo has been studied for its potential use in scientific research, particularly in the area of testosterone modulation.
Mecanismo De Acción
The mechanism of action of 6-Bromo involves the inhibition of the enzyme aromatase. This enzyme is responsible for converting testosterone to estrogen. By inhibiting aromatase, 6-Bromo leads to an increase in testosterone levels. This increase in testosterone can have various effects on the body, including increased muscle mass and strength.
Biochemical and Physiological Effects:
6-Bromo has been shown to have various biochemical and physiological effects. It has been shown to increase testosterone levels, which can lead to increased muscle mass and strength. It has also been shown to have anti-estrogenic effects, which can be beneficial in the treatment of conditions such as breast cancer.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 6-Bromo in lab experiments is its ability to increase testosterone levels. This can be beneficial in studies that require an increase in testosterone levels. However, one limitation of using 6-Bromo is its potential for off-target effects. It is important to carefully consider the potential side effects and off-target effects of 6-Bromo before using it in lab experiments.
Direcciones Futuras
There are several potential future directions for research on 6-Bromo. One potential direction is the development of more selective aromatase inhibitors. This could lead to more effective treatments for conditions such as breast cancer. Another potential direction is the development of new testosterone modulators that have fewer off-target effects. This could lead to safer and more effective treatments for conditions such as hypogonadism. Overall, further research on 6-Bromo and its potential applications is needed to fully understand its potential benefits and limitations.
Métodos De Síntesis
The synthesis of 6-Bromo involves the bromination of androstenedione at the 6th position. This can be achieved using various methods, including the use of bromine or N-bromosuccinimide (NBS) as the brominating agent. The reaction is typically carried out in a solvent such as chloroform or dichloromethane.
Aplicaciones Científicas De Investigación
6-Bromo has been studied for its potential use in scientific research, particularly in the area of testosterone modulation. It has been shown to inhibit the enzyme aromatase, which converts testosterone to estrogen. This inhibition leads to an increase in testosterone levels, making it a potential treatment for conditions such as hypogonadism.
Propiedades
IUPAC Name |
(6S,8R,9S,10R,13S,14S)-6-bromo-10,13-dimethyl-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthrene-3,17-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25BrO2/c1-18-7-5-11(21)9-15(18)16(20)10-12-13-3-4-17(22)19(13,2)8-6-14(12)18/h9,12-14,16H,3-8,10H2,1-2H3/t12-,13-,14-,16-,18+,19-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HAWQRBIGKRAICT-BMSLSITRSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC3C(C1CCC2=O)CC(C4=CC(=O)CCC34C)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CC[C@H]3[C@H]([C@@H]1CCC2=O)C[C@@H](C4=CC(=O)CC[C@]34C)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25BrO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50707259 |
Source


|
| Record name | (6alpha)-6-Bromoandrost-4-ene-3,17-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50707259 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
365.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(6alpha)-6-Bromoandrost-4-ene-3,17-dione | |
CAS RN |
61145-67-3 |
Source


|
| Record name | (6alpha)-6-Bromoandrost-4-ene-3,17-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50707259 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![4-[4-[[2-(4-Chlorophenyl)phenyl]methyl]-2,2,3,3,5,5,6,6-octadeuteriopiperazin-1-yl]-N-[4-[[(2R)-4-(dimethylamino)-1-phenylsulfanylbutan-2-yl]amino]-3-nitrophenyl]sulfonylbenzamide](/img/structure/B565181.png)
![4-[4-[[2-(4-Chlorophenyl)-5,5-dimethylcyclohexen-1-yl]methyl]piperazin-1-yl]-N-[4-[[(2R)-4-(2,2,3,3,5,5,6,6-octadeuteriomorpholin-4-yl)-1-phenylsulfanylbutan-2-yl]amino]-3-(trifluoromethylsulfonyl)phenyl]sulfonylbenzamide](/img/structure/B565182.png)



![4-Amino-1-tert-butyl-3-(2-hydroxyphenyl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B565189.png)

